1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole |
InChI |
InChI=1S/C13H15ClN2/c1-2-11-3-5-12(6-4-11)13-7-9-15-16(13)10-8-14/h3-7,9H,2,8,10H2,1H3 |
InChI Key |
WNDZCNFZMCBPNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=NN2CCCl |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Additives
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial reactivity in biphasic systems, boosting yields to 82%.
-
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.
Byproduct Analysis and Purification
Common byproducts include:
-
Di-alkylated pyrazoles : Formed via over-alkylation at both N-1 and N-2 positions.
-
Elimination products : Resulting from dehydrohalogenation of 1-bromo-2-chloroethane.
Purification Methods :
-
Column chromatography (hexane/ethyl acetate, 4:1) separates the target compound from impurities.
-
Recrystallization in ethanol-water mixtures (3:1) yields crystals with >98% purity.
Spectroscopic Characterization
Key spectral data confirm successful synthesis:
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 3.85 (t, 2H, NCH₂CH₂Cl), 4.40 (t, 2H, NCH₂CH₂Cl), 6.90 (s, 1H, pyrazole-H).
-
IR : 3100 cm⁻¹ (C-H aromatic), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| N-Alkylation (K₂CO₃) | 75 | 95 | 12 |
| Microwave-assisted | 78 | 97 | 0.5 |
| Phase-transfer | 82 | 98 | 8 |
Microwave and phase-transfer methods outperform conventional heating in efficiency and yield.
Industrial-Scale Considerations
For bulk synthesis:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethyl Group
The 2-chloroethyl moiety undergoes nucleophilic substitution with chalcogenides (S, Se, Te) to form dichalcogenides or monochalcogenides:
Reaction Scheme :
(E = S, Se, Te)
Conditions :
Key Findings :
-
NMR shifts: Upfield shifts in methylene protons (δ 2.7–4.3 ppm) confirm substitution .
-
Applications: Chalcogenide derivatives show potential in materials science and catalysis .
Elimination Reactions
Dehydrochlorination forms 1-vinylpyrazole derivatives, enabling cycloaddition chemistry:
Reaction Scheme :
Conditions :
Key Findings :
-
Vinylpyrazoles participate in [2+2] cycloadditions with tetracyanoethylene, forming cyclobutane derivatives (e.g., 35 in ).
-
Reaction rates depend on substituents: 5-methyl derivatives react faster than halogenated analogs .
Cyclocondensation with Carbonyl Compounds
The pyrazole core reacts with aldehydes or ketones to form fused heterocycles:
Reaction Scheme :
Conditions :
Key Findings :
Alkylation and Arylations
The chloroethyl group facilitates alkylation of nucleophiles:
Reaction Scheme :
Conditions :
Key Findings :
Formation of Thiazole Derivatives
Reaction with phenacyl bromides yields pyrazolyl-thiazole hybrids:
Reaction Scheme :
Conditions :
Key Findings :
-
Compound 10h showed 85.7% insecticidal activity against Aphis fabae .
-
Antimicrobial activity comparable to imidacloprid in some derivatives .
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an S2 mechanism, favored by the primary chloroethyl group .
-
Cycloadditions : Vinylpyrazoles act as dipolarophiles in 1,3-dipolar cycloadditions, forming five-membered heterocycles .
-
Chalcogenide Formation : Sodium borohydride reduces elemental chalcogens, generating reactive NaE intermediates .
Scientific Research Applications
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is of interest as a potential pharmacophore for the development of new drugs. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study its effects on various biological systems. It can serve as a tool for investigating the mechanisms of action of related compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors associated with signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations:
- Alkylating Potential: The 2-chloroethyl group in the target compound shares functional similarity with nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which decompose to form DNA-alkylating intermediates like 2-chloroethyl isocyanate .
- Stability : Chloroethyl groups are chemically reactive, leading to shorter half-lives compared to stable substituents like trifluoromethyl () or phenyl () .
Antitumor and Alkylating Activity
- Nitrosourea Analogs: Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibit antitumor effects via DNA alkylation and inhibition of repair mechanisms.
- Pyrazole Derivatives : highlights pyrazoles with anti-parasitic activity (e.g., 70% malaria suppression). While the target compound lacks direct data, its ethylphenyl group may enhance binding to hydrophobic enzyme pockets, analogous to aryl-substituted pyrazoles .
Pharmacokinetics and Toxicity
- Solubility and Distribution: The octanol/water partition coefficient (log P) is critical for bioavailability. The ethylphenyl group (log P ~3.5 estimated) may improve CNS penetration compared to polar analogs (e.g., trifluoromethyl, log P ~2.1) but could increase toxicity risks .
- Toxicity Profile: Chloroethyl-containing compounds (e.g., nitrosoureas) show dose-limiting hematological toxicity due to alkylation of non-target tissues. This suggests similar constraints for the target compound .
Biological Activity
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which is known for its diverse biological activities. The unique structure of this compound, characterized by a chloroethyl group and an ethylphenyl substituent, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H14ClN3
- Molecular Weight : 239.71 g/mol
The presence of both chloro and ethyl groups enhances the compound's biological activity, making it a subject of interest in medicinal chemistry.
Pharmacological Activities
Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazoles have shown significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains such as E. coli and S. aureus .
- Anticancer Activity : Several studies indicate that pyrazole derivatives can inhibit the growth of cancer cells. For example, compounds containing the pyrazole structure have been reported to exhibit antiproliferative effects against various cancer cell lines including breast (MDA-MB-231) and lung cancer cells (A549) .
- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
1. Anticancer Activity
A study highlighted that this compound derivatives exhibit significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value indicating potent antiproliferative activity. Specifically, it was effective in inducing apoptosis in cancer cells through mechanisms involving caspase activation .
2. Antimicrobial Evaluation
In antimicrobial studies, derivatives similar to this compound were synthesized and tested against standard bacterial strains. The results showed promising minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
3. Anti-inflammatory Studies
Research has also focused on the anti-inflammatory potential of pyrazole derivatives. Compounds were shown to significantly reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphorylated reagents (e.g., POCl₃) under reflux conditions . Key steps include precursor preparation (e.g., substituted hydrazides), solvent selection (e.g., ethanol/acetic acid mixtures), and temperature control (e.g., 120°C for cyclization). Purification often involves column chromatography (silica gel) and recrystallization . Optimization may require adjusting stoichiometry, reaction time, or catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) .
- NMR (¹H/¹³C) : Resolves aromatic proton environments and substituent positions .
- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and dihedral angles between aromatic rings (e.g., pyrazole vs. phenyl groups) .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Antimicrobial assays : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- In vitro enzyme inhibition : Fluorometric assays targeting enzymes like carbonic anhydrase or cyclooxygenase .
Advanced Research Questions
Q. How can synthetic yield and purity be improved, particularly for scale-up?
- Methodological Answer : Challenges in purity often arise from byproducts (e.g., uncyclized intermediates). Solutions include:
- Solvent optimization : Switching from ethanol to DMF for better solubility .
- Catalyst screening : Testing Pd-based catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .
- Advanced purification : Prep-HPLC for polar impurities or fractional crystallization .
Q. How do structural modifications (e.g., chloroethyl vs. methoxyethyl substituents) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:
- Electron-withdrawing groups (e.g., -Cl): Enhance binding to hydrophobic enzyme pockets .
- Side-chain flexibility : Compare rigid 2-chloroethyl vs. flexible ethoxyethyl groups via molecular docking .
- Crystallographic data : Correlate dihedral angles (e.g., pyrazole-phenyl tilt) with activity .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Contradictions may stem from assay conditions or impurities. Mitigation strategies:
- Standardized protocols : Uniform cell lines, serum concentrations, and incubation times .
- Metabolite profiling : LC-MS to identify degradation products affecting activity .
- Orthogonal assays : Validate enzyme inhibition using both fluorometric and radiometric methods .
Q. What computational tools are effective for predicting binding modes of this compound with target proteins?
- Methodological Answer : Use molecular dynamics (MD) and docking software (e.g., AutoDock Vina):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
